molecular formula C16H23N5O B12178200 N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12178200
M. Wt: 301.39 g/mol
InChI Key: ALOJIWSFXNGPED-UHFFFAOYSA-N
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Description

N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological and pharmaceutical applications due to their unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring followed by the attachment of the heptyl and benzamide groups. One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide under acidic conditions . The reaction can be carried out in solvents such as acetonitrile or water, and the use of catalysts like copper salts can enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors involved in various biological processes. This binding can inhibit or activate specific pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-heptyl-4-(1H-tetrazol-1-yl)benzamide
  • N-heptyl-4-(5-phenyl-1H-tetrazol-1-yl)benzamide
  • N-heptyl-4-(5-ethyl-1H-tetrazol-1-yl)benzamide

Uniqueness

N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of the methyl group on the tetrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds .

Properties

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

IUPAC Name

N-heptyl-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C16H23N5O/c1-3-4-5-6-7-12-17-16(22)14-8-10-15(11-9-14)21-13(2)18-19-20-21/h8-11H,3-7,12H2,1-2H3,(H,17,22)

InChI Key

ALOJIWSFXNGPED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC=C(C=C1)N2C(=NN=N2)C

Origin of Product

United States

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